molecular formula C13H14N4O B1661965 2-(2-Pyridylazo)-5-dimethylaminophenol CAS No. 50783-80-7

2-(2-Pyridylazo)-5-dimethylaminophenol

Cat. No.: B1661965
CAS No.: 50783-80-7
M. Wt: 242.28
InChI Key: RBYWVGOQLYTZCK-UHFFFAOYSA-N
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Description

2-(2-Pyridylazo)-5-dimethylaminophenol is an organic compound that belongs to the class of azo compounds. It is known for its vibrant color and is commonly used as a reagent in various analytical chemistry applications. The compound is characterized by the presence of a pyridylazo group attached to a dimethylaminophenol moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridylazo)-5-dimethylaminophenol typically involves the diazotization of 2-aminopyridine followed by coupling with 5-dimethylaminophenol. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. This intermediate is then reacted with 5-dimethylaminophenol in an alkaline medium to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridylazo)-5-dimethylaminophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazo or amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(2-Pyridylazo)-5-dimethylaminophenol has a wide range of applications in scientific research:

    Chemistry: Used as a complexing agent for the determination of metal ions in solution. It forms colored complexes with metals, which can be analyzed spectrophotometrically.

    Biology: Employed in studies involving enzyme activity and metal ion interactions in biological systems.

    Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications due to its ability to bind metal ions.

    Industry: Utilized in the textile and dye industry for its vibrant color properties and in environmental monitoring for detecting trace metals in water samples.

Mechanism of Action

The mechanism of action of 2-(2-Pyridylazo)-5-dimethylaminophenol primarily involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its pyridyl and phenolic groups. This interaction can alter the electronic properties of the metal ions, making them detectable through various analytical techniques. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved are related to metal ion coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Pyridylazo)resorcinol
  • 1-(2-Pyridylazo)-2-naphthol
  • 4-(2-Thiazolylazo)-resorcinol

Uniqueness

2-(2-Pyridylazo)-5-dimethylaminophenol is unique due to its specific structural features that confer distinct chemical properties. Compared to similar compounds, it offers a different range of metal ion selectivity and sensitivity, making it suitable for specific analytical applications. Its dimethylamino group enhances its solubility and stability in various solvents, which is advantageous in both laboratory and industrial settings.

Properties

IUPAC Name

5-(dimethylamino)-2-(pyridin-2-yldiazenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-17(2)10-6-7-11(12(18)9-10)15-16-13-5-3-4-8-14-13/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYWVGOQLYTZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710100
Record name 3-(Dimethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50783-80-7
Record name 3-(Dimethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Pyridylazo)-5-dimethylaminophenol [for Determination of Zinc in Serum]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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